

High-Pressure Synthesis of Novel Thorium Sulfide Phases: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the high-pressure synthesis of novel **thorium sulfide** phases, with a focus on the experimentally observed pressure-induced phase transition of Thorium Disulfide (ThS₂). The information is intended to guide researchers in exploring the synthesis of new materials with unique properties under extreme conditions.

Introduction

The application of high pressure is a powerful tool in materials science for synthesizing novel phases that are inaccessible at ambient conditions.[1] In the realm of actinide chemistry, high-pressure studies can lead to materials with unique electronic and structural properties.[2]

Thorium sulfides are of interest due to the complex behavior of thorium's 5f electrons. While several thorium sulfide compounds are known at ambient pressure, their behavior under compression is a key area of research for discovering new materials.

This document focuses on the high-pressure phase transition of ThS₂, the most well-documented case of a novel **thorium sulfide** phase synthesized under high pressure.

Data Presentation: Thorium Disulfide (ThS₂) Phase Transition

The following tables summarize the crystallographic data for Thorium Disulfide (ThS₂) at ambient and high pressure, based on experimental findings.



Table 1: Crystal Structure of Thorium Disulfide (ThS2) Phases

Property	Ambient Pressure Phase (α-ThS ₂)	High-Pressure Phase (β- ThS2)
Synthesis Pressure	Ambient	Transition begins at ~40 GPa
Crystal System	Orthorhombic (PbCl2-type)[3]	Monoclinic (Proposed)
Space Group	Pnma (No. 62)[3]	Not definitively determined, proposed based on analogy with ThSe ₂
Bulk Modulus	175(10) GPa	Data not available

Note: The high-pressure phase is not fully established until the pressure is above 50 GPa. The transition is sluggish.

Table 2: Lattice Parameters of Orthorhombic Thorium Disulfide (α-ThS2) at Ambient Pressure

Lattice Parameter	Value (pm)
ao	726.0(5)
bo	426.9(5)
Со	860.0(12)

Data from Gerward et al. (1995). These values are in good agreement with other reported data.

Experimental Protocols

The following protocols are generalized from common practices in high-pressure synthesis, particularly those using diamond anvil cells (DACs) and in-situ X-ray diffraction, which are the primary methods for investigating materials like **thorium sulfides** at extreme pressures.

Protocol 1: Sample Preparation and DAC Loading



Objective: To prepare and load a Thorium Disulfide (ThS₂) sample into a diamond anvil cell for high-pressure experimentation.

Materials:

- Thorium Disulfide (ThS₂) powder (commercially available or synthesized from stoichiometric amounts of thorium and sulfur).
- · Diamond anvil cell (DAC).
- Gasket (e.g., stainless steel, rhenium).
- Pressure-transmitting medium (e.g., silicone oil, or a mixture of methanol and ethanol for hydrostatic conditions).
- Ruby microspheres (for pressure calibration).
- · Microscope for sample loading.

Procedure:

- Gasket Preparation: Pre-indent a metallic gasket to a desired thickness using the diamond anvils of the DAC.
- Sample Chamber Drilling: Drill a hole in the center of the indented area of the gasket to serve as the sample chamber. The diameter is typically 100-200 μm.
- Sample Loading: Under a microscope, place a small amount of ThS₂ powder into the sample chamber.
- Pressure Marker: Add a few ruby microspheres into the sample chamber. The pressuredependent fluorescence of ruby will be used for pressure measurement.
- Pressure Medium: Fill the sample chamber with a pressure-transmitting medium to ensure quasi-hydrostatic pressure conditions.
- Sealing: Carefully close the DAC to seal the sample chamber.



Protocol 2: High-Pressure Generation and In-Situ X-ray Diffraction

Objective: To compress the ThS₂ sample to high pressures and monitor structural changes using synchrotron X-ray diffraction.

Apparatus:

- Diamond anvil cell with loaded sample.
- System for applying and controlling the load on the DAC.
- Synchrotron X-ray source with a focused beam.[4]
- · X-ray detector.
- Ruby fluorescence spectroscopy system for pressure measurement.

Procedure:

- Initial Measurement: Mount the DAC on the beamline and collect an X-ray diffraction pattern at ambient pressure. Measure the initial pressure using ruby fluorescence.
- Incremental Compression: Gradually increase the pressure on the sample by tightening the screws of the DAC.
- Data Collection at Pressure Steps: At each pressure increment, perform the following: a.
 Measure the pressure within the sample chamber by focusing a laser on a ruby sphere and measuring the shift in its R1 fluorescence line. b. Collect an angle-dispersive X-ray diffraction pattern of the sample.
- Monitoring Phase Transition: Continue the incremental compression, paying close attention to the diffraction patterns for the appearance of new peaks or the disappearance of existing ones, which indicate a phase transition. For ThS₂, this is expected to begin around 40 GPa.
- Data Analysis: Analyze the collected diffraction patterns to determine the crystal structure and lattice parameters of the material at each pressure point. The evolution of the d-spacings



with pressure can be plotted to visualize the phase change.

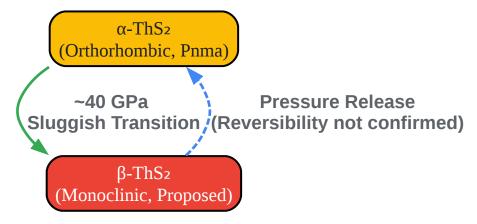
Visualizations Experimental Workflow



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Workflow for high-pressure synthesis and analysis.

Logical Relationship of ThS2 Phases



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Pressure-induced phase transition in Thorium Disulfide.



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